molecular formula C8H17NO B1603271 2-Isobutylmorpholine CAS No. 927801-14-7

2-Isobutylmorpholine

Cat. No. B1603271
M. Wt: 143.23 g/mol
InChI Key: HNDXEVBVCNVVOW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Isobutylmorpholine is represented by the InChI code: 1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3 . The molecular weight is 143.23 .


Physical And Chemical Properties Analysis

2-Isobutylmorpholine is a liquid at room temperature . It has a molecular weight of 155.23 g/mol and a boiling point of 195-196°C. It is soluble in water, ethanol, and ether.

Scientific Research Applications

Removal of Heavy Metals from Aqueous Solutions

Studies on the removal of heavy metals like Cd(II) from aqueous solutions using various adsorbents indicate the importance of chemical compounds in environmental management. The process involves adsorption mechanisms, where the efficiency is influenced by factors such as adsorbent type, pH, interaction time, and temperature. These principles could be relevant when considering the applications of 2-Isobutylmorpholine in similar environmental contexts (Gupta & Bhattacharyya, 2006).

Biosorbent for Removing Pesticides from Wastewater

The use of low-cost biosorbents derived from local agro-industry for the removal of pesticides from wastewaters showcases an innovative approach to mitigating water pollution. The efficiency of these biosorbents could hint at the potential utility of 2-Isobutylmorpholine in similar applications, where its properties might be harnessed to improve water quality (Boudesocque et al., 2008).

Pharmaceutical Research and Development

While the specific application of 2-Isobutylmorpholine in pharmaceutical research is not directly mentioned, understanding the mechanisms of various compounds on neurotransmitter-gated ion channels or as imaging agents in medical diagnostics could offer insights into how 2-Isobutylmorpholine might be researched for similar or adjunctive uses in pharmaceutical sciences (Hara & Harris, 2002); (Lin et al., 2010).

Adsorption Studies for Dye Removal from Water

The potential use of kaolin and other adsorbents for dye removal from aqueous solutions through adsorption studies underscores the relevance of chemical compounds in environmental remediation efforts. The methodologies and outcomes of these studies could be analogous to research avenues for 2-Isobutylmorpholine in addressing industrial dye pollutants (Nandi et al., 2009).

Polymerization and Material Science

Research on the polymerization of specific compounds for creating biocompatible materials, such as through atom transfer radical polymerization, highlights the intersection of chemical synthesis and material science. Such studies may illuminate pathways for leveraging 2-Isobutylmorpholine in the development of new materials with specific properties (Favier et al., 2004).

properties

IUPAC Name

2-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-9-3-4-10-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDXEVBVCNVVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609888
Record name 2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutylmorpholine

CAS RN

927801-14-7
Record name 2-(2-Methylpropyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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